molecular formula C11H17BrClN B1485228 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098026-13-0

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1485228
CAS RN: 2098026-13-0
M. Wt: 278.61 g/mol
InChI Key: XARKLWVSHZHDCO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-bromo-2,2-dimethylpropan-1-amine hydrochloride, is a small molecule that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as amines, which are organic compounds that contain a nitrogen atom with a lone pair of electrons. 3-bromo-2,2-dimethylpropan-1-amine hydrochloride is a colorless solid that is soluble in water and has a melting point of 81-83 °C.

Mechanism Of Action

The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis base, which means that it can donate electrons to form a covalent bond with a Lewis acid. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is thought to act as a proton donor, which means that it can donate a proton to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride are not well understood. However, it is believed that the compound could potentially interact with certain enzymes, receptors, and other proteins in the body, which could lead to various biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, the compound is soluble in water, which makes it easy to use in aqueous solutions. However, the compound is highly volatile and can easily be lost during the course of an experiment. Additionally, the compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for research on 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride. These include further research into the compound's mechanism of action, its potential biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research could be conducted into the potential advantages and limitations of using the compound in laboratory experiments. Finally, further research could be conducted into the potential toxicity of the compound and its potential effects on human health.

Scientific Research Applications

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of copper(II) complexes, as well as a catalyst in the synthesis of 1,3-dicarbonyl compounds. It has also been used in the synthesis of aryl bromides and aryl iodides. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been used in the synthesis of amides and amino acids.

properties

IUPAC Name

3-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARKLWVSHZHDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

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